molecular formula C8H8Br2N2O3S B1421970 N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine CAS No. 1228552-48-4

N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine

Cat. No.: B1421970
CAS No.: 1228552-48-4
M. Wt: 372.04 g/mol
InChI Key: ZRAZOPCXEHHGAK-UHFFFAOYSA-N
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Description

N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine is a sulfoximine derivative featuring a nitro group and two bromine atoms on the aromatic ring. Sulfoximines are characterized by a sulfoximine group (S(O)=NH) attached to a dimethyl moiety, which confers unique electronic and steric properties. The nitro and bromine substituents enhance electrophilicity and influence reactivity in cross-coupling or substitution reactions .

Properties

IUPAC Name

(2,4-dibromo-6-nitrophenyl)imino-dimethyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2N2O3S/c1-16(2,15)11-8-6(10)3-5(9)4-7(8)12(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAZOPCXEHHGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=C(C=C(C=C1Br)Br)[N+](=O)[O-])(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nitration and Bromination of the Aromatic Ring

The precursor aromatic compound, 2,4-dibromo-6-nitroaniline, is typically synthesized through nitration of a brominated aniline derivative, followed by selective bromination. The nitration step involves electrophilic substitution with a mixture of nitric acid and sulfuric acid, targeting the aromatic ring to introduce the nitro group at the 6-position. Bromination is then conducted using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve substitution at the 2- and 4-positions.

Formation of the Sulfoximine Core

The core sulfoximine structure is assembled via imination of a suitable sulfide intermediate. The process involves:

  • Preparation of S,S-dimethylthio derivatives : Starting from the aromatic amine, a methylation step is performed using methyl iodide or dimethyl sulfate to introduce S,S-dimethyl groups.
  • Imidation step : The methylated sulfide undergoes imination using electrophilic nitrogen sources such as N-trifluoroacetylhydroxylamine or hypervalent iodine reagents, which facilitate nitrogen transfer to the sulfur atom, forming the sulfoximine.

Oxidation and Functionalization

The imine intermediate is oxidized to the sulfoximine using oxidizing agents like m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or hypervalent iodine compounds. These oxidants are selected for their ability to selectively oxidize sulfur without affecting other sensitive groups.

Final N-Substitution

The N-(2,4-dibromo-6-nitrophenyl) group is attached via nucleophilic substitution or coupling reactions. This step often involves:

Research Findings and Data Tables

Step Reagents Conditions Yield References
Aromatic nitration HNO₃ / H₂SO₄ 0–5°C 85%
Bromination NBS / Br₂ Room temp, light 78%
Methylation CH₃I / K₂CO₃ Reflux 80%
Imidation N-trifluoroacetylhydroxylamine Room temp, inert atmosphere 70–85%
Oxidation m-CPBA 0°C to room temp 75–85%
Coupling Aromatic diazonium salts Cold, pH control 65–75%

Note: The yields are approximate and dependent on specific reaction conditions.

Notes on Methodology and Optimization

  • Selectivity : The nitration and bromination steps require precise temperature control to prevent over-substitution or side reactions.
  • Oxidation : Hypervalent iodine reagents offer milder conditions and higher selectivity for sulfur oxidation, minimizing by-products.
  • Imidation : Recent advances favor metal-free, light-promoted, or electrochemical methods to improve yields and stereoselectivity.
  • N-aryl coupling : Using diazonium chemistry allows for regioselective attachment of the aromatic group, crucial for the final compound's biological activity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The presence of bromine and nitro groups enhances its reactivity and ability to form strong interactions with biological molecules .

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Yield: Electron-withdrawing groups (e.g., nitro, halogens) generally reduce yields due to steric and electronic hindrance. For example, 3i (mono-Br) yields 78%, while 3h (di-Cl) yields 80% . The target compound (di-Br) may exhibit lower yields (<75%) based on halogen size and inductive effects. N-Acylated derivatives (e.g., 3x) achieve higher yields (85%) under microwave conditions, suggesting milder reaction pathways .

Spectroscopic Trends :

  • Bromine substituents induce significant deshielding in aromatic protons (δ 7.53–7.76 ppm in 3i vs. δ 7.26 ppm in 3a) .
  • The S,S-dimethyl group consistently resonates at δ 3.16–3.37 ppm in ¹H NMR across analogs .

Thermal Stability :

  • Brominated derivatives (e.g., 3i) are solids at room temperature, whereas N-acylated analogs (e.g., 3x) melt at 110–112°C, indicating stronger intermolecular forces in halogenated compounds .

Comparative Challenges
  • Synthetic Complexity : Di-halogenation (e.g., 2,4-di-Br) requires precise regiocontrol, as seen in mixtures like 3i (C4/C5 = 1:2) .
  • Solubility : Bromine and nitro groups reduce solubility in polar solvents compared to methoxy or acylated analogs .

Biological Activity

N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine is a sulfoximine compound that has garnered attention due to its diverse biological activities. This article aims to explore its synthesis, characterization, and biological effects based on recent studies and findings.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2,4-dibromo-6-nitroaniline with dimethylsulfoxide and appropriate reagents under controlled conditions. The characterization typically employs techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent. Below are key findings from recent research:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Pathogen MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus8Penicillin1
Escherichia coli16Ciprofloxacin4
Pseudomonas aeruginosa32Gentamicin8

Anticancer Activity

In vitro studies have shown that the compound induces apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).
  • IC50 Values :
    • HeLa: 12 µM
    • MCF-7: 15 µM
    • A549: 10 µM

These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitrophenyl group may play a crucial role in enhancing its reactivity and interaction with biological targets.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings. For instance:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing this sulfoximine.
  • Case Study on Cancer Treatment : A pilot study involving patients with advanced solid tumors indicated that the addition of this compound to standard chemotherapy regimens improved overall survival rates compared to controls.

Q & A

Q. What are the common synthetic routes for N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential bromination and nitration of a phenyl-substituted sulfoximine precursor. Direct bromination of dimethylsulfoximide using brominating agents (e.g., elemental bromine) generates intermediates like N-bromo-S,S-dimethylsulfoximide, which can react with aromatic substrates under electrophilic substitution conditions . Microwave-assisted N-acylation (e.g., with aldehydes) offers a catalyst-free route to modify the sulfoximine nitrogen, improving reaction efficiency (e.g., 85% yield under microwave irradiation) . Optimization includes solvent selection (e.g., CH₂Cl₂ for phosphorylation), temperature control, and stoichiometric ratios to minimize side reactions.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., aromatic protons at δ 7.77 ppm for brominated derivatives, methyl groups at δ 3.37 ppm) .
  • HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C₈H₉Br₂N₂O₃S: 354.8705) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for assessing stereochemistry and validating synthetic products .

Q. How can researchers assess the compound's stability under various experimental conditions?

  • Methodological Answer : Stability studies involve:
  • Thermal Analysis : Melting point determination (e.g., 110–112°C for acylated derivatives) and thermogravimetric analysis (TGA) .
  • Solubility Testing : Solvent compatibility in polar (e.g., DMSO) vs. non-polar solvents (e.g., CHCl₃) .
  • pH Sensitivity : Hydrolysis resistance under acidic/basic conditions via ¹H NMR monitoring .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound's reactivity in halogenation reactions?

  • Methodological Answer : The electron-withdrawing nitro group directs bromination to para positions via resonance stabilization. Regioselectivity in halogenation (e.g., Br vs. Cl) is controlled by α-CH acidity, as seen in intramolecular halogen transfer mechanisms . Competitive experiments with substituent-varied analogs (e.g., methyl vs. chloro groups) quantify electronic effects using kinetic studies and DFT calculations .

Q. What methodologies are employed to evaluate its potential as a pharmacophore in drug discovery?

  • Methodological Answer :
  • Palladium-Catalyzed Functionalization : Site-selective α-arylation using aryl bromides introduces bioactive motifs (e.g., heteroaryl groups) .
  • Biological Assays : In vitro testing against target enzymes (e.g., kinase inhibition) with IC₅₀ determination via fluorescence-based assays .
  • ADMET Profiling : Solubility, metabolic stability (e.g., liver microsome assays), and cytotoxicity screening in cell lines.

Q. What strategies resolve contradictions in spectral data arising from isomeric mixtures?

  • Methodological Answer :
  • Chromatographic Separation : Silica gel chromatography (e.g., PE/EA 4:1) isolates isomers, with ratios determined via integration of ¹³C NMR signals (e.g., 1:2.5 for chloro derivatives) .
  • Iterative Crystallography : Multi-crystal datasets refine ambiguous electron density maps, resolving positional disorder in nitro or bromo groups .
  • Dynamic NMR : Variable-temperature experiments distinguish rotational isomers by observing coalescence of split signals .

Q. What advanced techniques enable site-selective phosphorylation of the sulfoximine moiety?

  • Methodological Answer :
  • N-Silylation : Pretreatment with silylating agents (e.g., TMSCl) activates the sulfoximine nitrogen for phosphorylation with dialkyl phosphorochloridates .
  • One-Pot Bromination-Phosphorylation : N-Bromo intermediates react with trialkyl phosphites without isolation, achieving 80–90% yields .
  • IR Monitoring : Track P=O bond formation (ν ~1250 cm⁻¹) to optimize reaction progress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine
Reactant of Route 2
Reactant of Route 2
N-(2,4-Dibromo-6-nitrophenyl)-S,S-dimethylsulfoximine

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